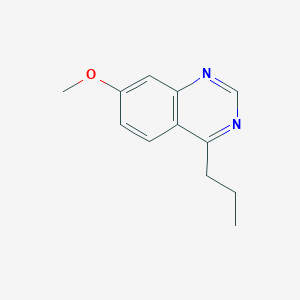

7-Methoxy-4-propylquinazoline

Description

7-Methoxy-4-propylquinazoline is a quinazoline derivative characterized by a methoxy group at the 7-position and a propyl chain at the 4-position of the quinazoline core. Quinazolines are nitrogen-containing heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities. The methoxy group may enhance solubility and influence electronic properties, while the propyl chain could impact lipophilicity and receptor binding .

Properties

CAS No. |

58487-53-9 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

7-methoxy-4-propylquinazoline |

InChI |

InChI=1S/C12H14N2O/c1-3-4-11-10-6-5-9(15-2)7-12(10)14-8-13-11/h5-8H,3-4H2,1-2H3 |

InChI Key |

ZZCIPTYSDFAYDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=NC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-propylquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and propyl bromide.

Formation of Intermediate: The first step involves the alkylation of 2-aminobenzonitrile with propyl bromide in the presence of a base like potassium carbonate to form 2-propylaminobenzonitrile.

Cyclization: The intermediate undergoes cyclization with formic acid or formamide under reflux conditions to form the quinazoline core.

Industrial Production Methods: Industrial production of 7-Methoxy-4-propylquinazoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-propylquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nitrating agents, sulfuric acid.

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinazoline derivatives.

Scientific Research Applications

7-Methoxy-4-propylquinazoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-propylquinazoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein coupled receptors.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation. By inhibiting specific enzymes, it can prevent the growth of cancer cells and reduce inflammation.

Comparison with Similar Compounds

Structural Analogues

Quinazoline derivatives often exhibit activity variations based on substituent positioning and functional groups. Below is a comparison of 7-Methoxy-4-propylquinazoline with structurally related compounds from the evidence:

Key Observations :

- Substituent Influence : The cyclopropylmethoxy group in the quinazoline derivative may confer greater steric hindrance and metabolic stability compared to the smaller methoxy group in 7-Methoxy-4-propylquinazoline.

- Bioactivity: Pyrazolopyrimidine derivatives with 7-methoxyquinoline cores (e.g., compound 6 in ) demonstrate antimicrobial and antioxidant activities, suggesting that 7-Methoxy-4-propylquinazoline could share similar mechanisms due to structural parallels .

- Synthetic Routes : The synthesis of 7-substituted quinazolines often involves condensation reactions (e.g., ), whereas the cyclopropylmethoxy derivative may require specialized alkylation steps.

Pharmacological Potential

While direct data on 7-Methoxy-4-propylquinazoline are absent, analogues like 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid show that methoxy-substituted heterocycles exhibit dose-dependent antibacterial activity against Staphylococcus aureus (MIC = 8–16 µg/mL) and antioxidant capacity (IC₅₀ = 34 µM in DPPH assays). Molecular docking studies suggest these compounds target bacterial DNA gyrase or antioxidant enzymes . By analogy, 7-Methoxy-4-propylquinazoline may interact with similar targets, though its propyl chain could alter binding affinity compared to pyrrolidinyl or pyrazole substituents.

Physicochemical Properties

- Electronic Effects : Methoxy groups are electron-donating, which may stabilize charge transfer in receptor-ligand interactions. This contrasts with electron-withdrawing groups (e.g., carbonyls in ), which reduce nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.